[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
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Overview
Description
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through an oxazole linkage. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a subject of pharmacological research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, exhibit unique chemical properties and reactivity.
Uniqueness
What sets [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate apart is its combination of multiple functional groups within a single molecule
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-10-6-14-7-13(4-5-16(14)24-10)17-8-15(21-25-17)9-23-19(22)18-11(2)20-12(3)26-18/h4-5,7-8,10H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMURKBPMIFGAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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